molecular formula C₁₈H₂₅N₃O B1156057 (2R,2'S,cis)-Deoxy-saxagliptin

(2R,2'S,cis)-Deoxy-saxagliptin

Cat. No.: B1156057
M. Wt: 299.41
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,2'S,cis)-Deoxy-saxagliptin is a pharmaceutical impurity and metabolite of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus . As a key impurity, it is essential for analytical research and development, including method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production . The compound has a molecular formula of C18H25N3O and a molecular weight of 299.42 g/mol . Its chemical name is (1R,3R,5R)-2-((2S)-2-((3R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile . For reliable analytical results, the product is supplied with comprehensive characterization data and a Certificate of Analysis (COA) in accordance with regulatory guidelines . APPLICATIONS • Analytical Reference Standard for Saxagliptin and related compounds. • Method development and validation for quality assurance. • Pharmaceutical impurity profiling and characterization. • Research on the metabolism and stability of Saxagliptin. HANDLING & STORAGE This product should be stored in a refrigerator at 2-8°C . This compound is intended for research purposes only and is not approved for human consumption .

Properties

Molecular Formula

C₁₈H₂₅N₃O

Molecular Weight

299.41

Synonyms

(1R,3R,5R)-2-((S)-2-((3S,5S,7S)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile

Origin of Product

United States

Stereochemical Analysis and Isomeric Relationships of Deoxy Saxagliptin

Elucidation of the (2R,2'S,cis) Configuration

The stereochemical designation (2R,2'S,cis) for Deoxy-saxagliptin provides explicit information about the spatial orientation of substituents at its chiral centers and on its bicyclic ring system. The elucidation of such a specific configuration relies on a combination of advanced analytical techniques.

The systematic chemical name for (2R,2'S,cis)-Deoxy-saxagliptin is (1R,3R,5R)-2-((S)-2-((3S,5S,7S)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. alentris.orgcleanchemlab.com This nomenclature can be broken down to understand the stereochemistry:

The Azabicyclo[3.1.0]hexane Core: The descriptors (1R,3R,5R) and 'cis' define the stereochemistry of the fused cyclopropane (B1198618) and pyrrolidine (B122466) rings. The 'cis' relationship indicates that the substituents on the bicyclic system, specifically the bridgehead hydrogens and the carbonitrile group, are oriented on the same face of the ring system.

The Amino Acid Side Chain: The descriptor (2'S) refers to the stereocenter on the amino acid portion of the molecule, specifically the carbon atom alpha to the amino group and the carbonyl group. In this isomer, it has the 'S' configuration. The '2R' designation in the common name refers to the stereocenter at the point of attachment to the adamantane (B196018) group.

The definitive assignment of this absolute configuration is typically achieved through methods that can probe the three-dimensional structure of the molecule.

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a molecule in its solid state. nih.gov By analyzing the diffraction pattern of a single crystal, the precise spatial coordinates of each atom can be determined, providing unambiguous proof of the stereochemistry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of atoms by measuring their proximity in space. For absolute configuration, chiral derivatizing agents, like Mosher's acid, can be used to create diastereomers that exhibit distinct NMR signals, allowing for the assignment of the original enantiomeric form. novartis.comresearchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is instrumental in separating stereoisomers. alentris.org While this method separates isomers, it requires a reference standard of known configuration for definitive assignment.

Supplier documentation confirms that reference standards for Deoxy-saxagliptin isomers are typically provided with comprehensive characterization data, including HPLC, Mass Spectrometry (MS), and ¹H-NMR, to confirm their identity and purity. chemicea.comchemicea.com

Comparison with Other Deoxy-saxagliptin Stereoisomers

Deoxy-saxagliptin has multiple chiral centers, giving rise to several stereoisomers. These isomers can be classified as either diastereomers or enantiomers relative to the (2R,2'S,cis) form.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs when a molecule has two or more stereocenters and the configuration differs at some, but not all, of these centers. For Deoxy-saxagliptin, diastereomers arise from changes in the configuration at the amino acid side chain (R vs. S) or the relative orientation on the bicyclic ring (cis vs. trans).

Several diastereomers of Deoxy-saxagliptin are recognized as related compounds or impurities of Saxagliptin (B632) and are available as reference standards. pharmaffiliates.com These include:

(2R,2'R,cis)-Deoxy-saxagliptin: This isomer shares the 'cis' configuration on the bicyclic ring with the primary compound but has the opposite ('R') configuration at the amino acid stereocenter. pharmaffiliates.comaquigenbio.com

(2R,2'R,trans)-Deoxy-saxagliptin: This isomer differs from the primary compound in both the amino acid stereocenter ('R') and the ring configuration ('trans'). pharmaffiliates.compharmaffiliates.comchemicea.com

(2R,2'S,trans)-Deoxy-saxagliptin: This isomer has the same 'S' configuration at the amino acid stereocenter as the primary compound but has the opposite 'trans' configuration on the ring. venkatasailifesciences.com

Diastereomers have distinct physical and chemical properties, including melting points, boiling points, solubilities, and chromatographic retention times. This allows for their separation and quantification using standard analytical techniques like HPLC. jocpr.com

Compound NameMolecular FormulaMolecular WeightKey Stereochemical Differences from (2R,2'S,cis)
This compoundC18H25N3O299.42Reference Compound
(2R,2'R,cis)-Deoxy-saxagliptinC18H25N3O299.42Opposite configuration (R) at the amino acid center
(2R,2'R,trans)-Deoxy-saxagliptinC18H25N3O299.42Opposite configuration (R) at the amino acid center and 'trans' ring geometry
(2R,2'S,trans)-Deoxy-saxagliptinC18H25N3O299.42'trans' ring geometry

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties in an achiral environment but rotate plane-polarized light in opposite directions. For a molecule with multiple chiral centers, the enantiomer has the opposite configuration (R vs. S) at every stereocenter.

The enantiomer of this compound, based on its systematic name (1R,3R,5R)-2-((S)-2-((3S,5S,7S)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, would have the opposite configuration at all corresponding chiral centers. Therefore, its enantiomer would be systematically named (1S,3S,5S)-2-((R)-2-((3R,5R,7R)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. Separating and identifying enantiomers requires chiral analytical techniques, such as chiral HPLC.

Impact of Stereochemistry on Molecular Conformation and Stability

The specific stereochemistry of a molecule dictates its preferred three-dimensional shape, or conformation, which in turn influences its stability.

Stability: Differences in conformation directly impact both physical and chemical stability.

Physical Stability: The way a molecule packs into a crystal lattice depends on its shape. Diastereomers, having different shapes, will form different crystal structures with varying lattice energies and melting points. This can affect properties like hygroscopicity and solid-state stability.

Chemical Stability: The spatial arrangement of functional groups can influence their reactivity. For instance, the proximity of the free amine to the nitrile group in certain conformations could facilitate intramolecular reactions. The parent drug, Saxagliptin, is known to undergo intramolecular cyclization to form an inactive amidine. researchgate.net Forced degradation studies on Saxagliptin show its susceptibility to hydrolysis and oxidation. jocpr.combiointerfaceresearch.com It is plausible that the different stereoisomers of Deoxy-saxagliptin would exhibit different rates of degradation under similar stress conditions due to variations in their conformational stability and the steric accessibility of reactive sites.

Computational Chemistry Approaches for Stereoisomer Characterization

Computational chemistry provides powerful tools for investigating the properties of stereoisomers, often complementing experimental data. These methods are particularly useful for understanding the relationship between stereochemistry, conformation, and stability.

Conformational Analysis: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of each stereoisomer. This allows for the identification of the most stable, low-energy conformations. By comparing the calculated energies of the most stable conformers of the 'cis' and 'trans' isomers, for example, their relative thermodynamic stabilities can be predicted.

Prediction of Spectroscopic Properties: Computational models can predict NMR chemical shifts (¹H and ¹³C) for a given structure. By calculating the theoretical NMR spectra for all possible stereoisomers and comparing them to the experimental spectrum, it is possible to help assign the correct structure to the observed data. This is especially valuable when authentic reference standards for all isomers are not available.

Understanding Stability: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to model reaction pathways for degradation. For example, the energy barrier for an intramolecular cyclization reaction could be calculated for different stereoisomers. A lower calculated energy barrier for one isomer would suggest it is less chemically stable with respect to that specific degradation pathway.

These computational approaches are integral to modern pharmaceutical development for characterizing impurities and understanding their behavior, ensuring the quality and stability of the final drug product. synthinkchemicals.com

Genesis and Formation Pathways of 2r,2 S,cis Deoxy Saxagliptin

Origins as a Process-Related Impurity in Saxagliptin (B632) Synthesis

(2R,2'S,cis)-Deoxy-saxagliptin is primarily formed during the chemical synthesis of Saxagliptin. pharmaffiliates.com The manufacturing process involves multiple steps where side reactions can occur, or impurities from starting materials can be carried through, leading to the formation of undesired byproducts. daicelpharmastandards.com

The synthesis of Saxagliptin generally involves a key amide coupling step between a protected adamantylglycine derivative and a proline-based fragment. One common route utilizes the coupling of N-Boc-3-hydroxyadamantylglycine with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide. pharmaffiliates.com During this condensation or subsequent steps, side reactions can occur. The formation of Deoxy-saxagliptin is a result of the reduction of the hydroxyl group on the adamantane (B196018) ring. This reduction can happen if the reaction conditions are not strictly controlled, leading to the formation of the deoxy analog instead of the intended hydroxylated product.

The choice of reagents and catalysts for the coupling and dehydration steps significantly influences the impurity profile. Reagents such as propylphosphonic anhydride (T3P) and N,N'-diisopropylethylamine (DIPEA) are used to facilitate the condensation. orientjchem.orgresearchgate.net While effective, these reagents can also contribute to impurity formation, particularly at elevated temperatures. orientjchem.org For instance, certain coupling agents or catalysts might possess unintended reducing capabilities or may generate reactive species in situ that lead to the dehydroxylation of the adamantane moiety. The use of moisture-sensitive reagents like EDC-HCl also necessitates stringent control of water content to prevent side reactions. researchgate.net Inefficient purification processes, such as column chromatography, may fail to completely remove these byproducts. google.com

Table 1: Reagents in Saxagliptin Synthesis and Potential Role in Impurity Formation

Reagent/CatalystFunction in SynthesisPotential Role in Impurity Generation
Propylphosphonic Anhydride (T3P)Condensation & Dehydration AgentCan promote side reactions and impurity formation if not properly controlled. orientjchem.org
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Coupling AgentMoisture sensitivity can lead to byproducts. researchgate.net
N,N-Diisopropylethylamine (DIPEA)BaseUsed in conjunction with coupling agents; non-optimal conditions can lead to impurities. orientjchem.org
Phosphorous Oxychloride (POCl₃)Dehydration AgentA hazardous reagent that can lead to the formation of various impurities. researchgate.net

Impurities can be introduced from the raw materials and intermediates used in the synthesis. daicelpharmastandards.com The primary intermediate for Saxagliptin is N-Boc-3-hydroxyadamantylglycine. If the deoxy-equivalent of this intermediate, N-Boc-adamantylglycine, is present as an impurity in the starting material, it will participate in the coupling reaction. This will inevitably lead to the formation of Deoxy-saxagliptin alongside the main product. Since the deoxy-intermediate is structurally very similar to the intended hydroxy-intermediate, its removal prior to the coupling step can be challenging.

Table 2: Key Synthetic Intermediates and Related Impurities

Compound NameRole in SynthesisRelated Impurity
N-Boc-3-hydroxyadamantylglycineKey IntermediateN-Boc-adamantylglycine daicelpharmastandards.com
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamideKey IntermediateDiastereomers of the proline fragment.
(S)-2-Amino-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)acetic AcidKey Intermediate(S)-2-Amino-2-(adamantan-1-yl)acetic acid

The stereochemistry of Saxagliptin is critical for its biological activity. nih.gov The desired product has a specific (1S,3S,5S)-2-[(2S)...] configuration. However, the synthesis involves multiple chiral centers, and achieving perfect stereocontrol is a significant challenge. Lack of complete stereoselectivity can result in the formation of a mixture of diastereomers. daicelpharmastandards.comnih.gov This applies to impurities as well. The specific impurity this compound is one of several possible stereoisomers of Deoxy-saxagliptin. Other isomers that can potentially form include (2R,2'R,cis)-Deoxy-saxagliptin and (2R,2'R,trans)-Deoxy-saxagliptin. aquigenbio.comsynzeal.com The formation of the specific '(2R,2'S,cis)' isomer is dictated by the stereochemistry of the starting materials and the stereoselectivity of the reaction steps.

Degradation Mechanisms of Saxagliptin Yielding Deoxy-saxagliptin Species

In addition to being a process-related impurity, related compounds can also form from the degradation of the final API, especially under stress conditions. mdpi.comresearchgate.netnih.gov

Saxagliptin has been shown to degrade under various conditions, including acid and alkaline hydrolysis, oxidation, and thermal stress. jocpr.com Forced degradation studies indicate that hydrolysis, in particular, yields significant degradants. jocpr.com Common degradation products identified include Saxagliptin cyclic amidine (SCA), its epimer (ESCA), and Saxagliptin formyl amide (SFA). mdpi.comresearchgate.netresearchgate.net

While hydrolysis and oxidation are well-documented degradation pathways for Saxagliptin, the formation of a deoxy species from the parent drug is less common via these routes. The conversion of Saxagliptin to Deoxy-saxagliptin would require a reductive environment capable of cleaving the C-OH bond on the adamantane ring. Such conditions are not typical during storage but could theoretically occur in the presence of specific reactive impurities or excipients in a formulated product. nih.gov Therefore, while Deoxy-saxagliptin is primarily considered a process-related impurity arising from the synthesis, its formation via a reductive degradation pathway, though less probable, cannot be entirely ruled out under specific circumstances.

Photolytic and Thermal Degradation Effects

The formation of degradation products under the influence of light and heat is a common phenomenon for many pharmaceutical molecules. While specific studies detailing the formation of this compound through these pathways are not extensively documented in publicly available literature, general principles of chemical degradation allow for postulation.

Forced degradation studies on saxagliptin have been performed under various stress conditions, including photolytic and thermal stress, to identify potential degradation products. These studies have revealed that saxagliptin is susceptible to degradation, leading to the formation of several impurities. Although compounds such as cyclic amidine (SCA), its epimer (ESCA), and a formyl amide (SFA) have been identified as major degradation products, the formation of deoxy-saxagliptin under these conditions is less characterized.

It is plausible that the tertiary hydroxyl group on the adamantane moiety of the saxagliptin molecule could be susceptible to elimination or reduction under certain photolytic or thermal conditions, potentially leading to the formation of a deoxy- derivative. The specific stereochemistry of this compound suggests that if formed through such a degradation pathway, the process would likely involve specific conformational and energetic favorabilities.

The following table summarizes the potential for photolytic and thermal degradation to form deoxy-saxagliptin, based on general degradation principles and the known stability profile of saxagliptin.

Stress ConditionPotential for Deoxy-saxagliptin FormationRemarks
Photolytic Degradation PossibleThe energy from UV or visible light could potentially induce a reaction involving the hydroxyl group, although specific studies confirming this for this compound are lacking.
Thermal Degradation PossibleHigh temperatures could lead to dehydration or other reactions involving the hydroxyl group. The solid-state stability of saxagliptin is a key factor in preventing such degradation.

Detailed Research Findings: Forced degradation studies are crucial for identifying potential impurities that may arise during the shelf-life of a drug product. While these studies on saxagliptin have primarily focused on hydrolytic and oxidative pathways, the potential for photolytic and thermal degradation to contribute to the impurity profile cannot be entirely dismissed. The fact that this compound is a known impurity suggests that its formation is mechanistically possible, and photolytic or thermal stress could be contributing factors, even if minor. Further research is warranted to specifically investigate the formation of this deoxy- compound under controlled photolytic and thermal stress conditions and to elucidate the exact reaction mechanisms.

Potential Enzymatic Transformations in Pre-clinical Systems Leading to Deoxy-saxagliptin (In Vitro/Non-human)

The metabolism of saxagliptin has been extensively studied in various in vitro and in vivo systems. The primary metabolic pathway is known to be the cytochrome P450 (CYP) 3A4/5-mediated hydroxylation to form 5-hydroxy saxagliptin. However, the formation of a deoxy- metabolite would involve a reductive or deoxygenation pathway, which is less common for this class of compounds but mechanistically plausible.

In pre-clinical in vitro systems, such as liver microsomes or hepatocytes, a vast array of metabolic enzymes are present. While oxidative metabolism is predominant for many xenobiotics, reductive enzymes also play a role in drug metabolism. It is conceivable that under certain conditions, particularly in anaerobic or hypoxic environments within in vitro test systems, reductases could potentially act on the saxagliptin molecule.

The tertiary hydroxyl group of saxagliptin, while generally stable, could theoretically be a substrate for a dehydroxylating enzyme. Such enzymes are known to exist in various microorganisms and could potentially be present in non-human preclinical systems. The direct enzymatic reduction of this hydroxyl group to form this compound would represent a minor metabolic pathway that may not have been detected in standard metabolic profiling studies focused on major metabolites.

The following table outlines the potential for enzymatic pathways to form deoxy-saxagliptin in pre-clinical settings.

Enzymatic PathwayPotential for Deoxy-saxagliptin FormationRemarks
Enzyme-Mediated Reduction HypotheticalCould be mediated by reductases in specific in vitro systems, particularly under anaerobic conditions.
Deoxygenation HypotheticalA possible but likely minor metabolic pathway that would require specific enzymatic machinery not typically associated with primary drug metabolism.

Detailed Research Findings: Current literature on saxagliptin metabolism in pre-clinical systems does not explicitly report the formation of this compound. The focus has been on oxidative metabolism leading to hydroxylated derivatives. However, the absence of evidence is not evidence of absence. The identification of this compound as a process-related impurity and a commercially available reference standard implies that its existence is confirmed. It is possible that its formation occurs at very low levels in some pre-clinical systems and may have been below the limit of detection in earlier metabolic studies. More sensitive and targeted analytical methods would be required to investigate the potential for such minor metabolic pathways.

Enzymatic reactions are well-known for their high degree of stereospecificity. If an enzyme were responsible for the conversion of saxagliptin to this compound, the reaction would be expected to be highly specific in terms of the stereochemistry of the resulting product.

The designation "(2R,2'S,cis)" defines the specific three-dimensional arrangement of the atoms in the Deoxy-saxagliptin molecule. An enzymatic active site would need to bind the saxagliptin substrate in a precise orientation to facilitate the deoxygenation reaction and produce this specific stereoisomer. The formation of other stereoisomers of deoxy-saxagliptin would likely be minimal if the pathway is indeed enzyme-mediated.

The stereospecificity of such a hypothetical enzymatic reaction would be a key area of investigation. This would involve incubating saxagliptin with various preclinical enzyme systems and analyzing the products for the presence of all possible deoxy-saxagliptin stereoisomers. The preferential formation of the (2R,2'S,cis) isomer would provide strong evidence for an enzyme-mediated pathway.

Advanced Analytical Methodologies for Characterization and Quantification of 2r,2 S,cis Deoxy Saxagliptin

Chromatographic Separation Techniques for Impurity Profiling

Chromatography is a cornerstone of pharmaceutical analysis, providing the means to separate complex mixtures into their individual components. For impurity profiling of compounds like (2R,2'S,cis)-Deoxy-saxagliptin, various high-performance liquid chromatography techniques are utilized to achieve the necessary resolution and sensitivity.

The development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is a critical step in the analysis of Saxagliptin (B632) and its related impurities jocpr.com. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.

Research has focused on developing simple, precise, and accurate RP-HPLC methods for determining Saxagliptin and its degradation-related impurities (DRIs) jocpr.comomicsonline.org. Method development involves optimizing various parameters, including the choice of column, mobile phase composition, flow rate, and detector wavelength omicsonline.orgbepls.com. For instance, a stability-indicating method was developed to separate Saxagliptin from impurities generated under stress conditions such as acid and alkaline hydrolysis, oxidation, and photolysis jocpr.comomicsonline.org. The chromatographic separations were successfully accomplished on columns like the Hypersil BDS C18 (250 mm x 4.6 mm; 5 µm) and Inertsil C8 jocpr.comomicsonline.org. Mobile phases typically consist of a gradient mixture of an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent like acetonitrile jocpr.comomicsonline.org. Detection is commonly performed using a UV detector at a wavelength around 210-213 nm jocpr.comomicsonline.org. The validation of these methods is performed according to International Conference on Harmonization (ICH) guidelines, assessing parameters such as accuracy, precision, linearity, robustness, and limits of detection and quantification jocpr.comomicsonline.org.

Table 1: Examples of RP-HPLC Method Parameters for Saxagliptin Impurity Analysis
ParameterMethod 1Method 2Method 3
ColumnHypersil BDS C18 (250 mm x 4.6 mm, 5 µm) jocpr.comInertsil C8 (4.6 x 250 mm, 5 µm) omicsonline.orgGrace C18 (250 mm x 4.6 mm, 5 µm) bepls.com
Mobile PhaseGradient of Water and Acetonitrile jocpr.comGradient of Sodium Dihydrogen Phosphate buffer (pH 5.0) and Acetonitrile omicsonline.orgMethanol: Water (80:20 v/v) bepls.com
Flow Rate1.0 mL/min jocpr.com1.2 mL/min omicsonline.org0.8 mL/min bepls.com
Detection Wavelength213 nm jocpr.com210 nm omicsonline.org212 nm bepls.com
Column TemperatureNot Specified25°C omicsonline.orgNot Specified

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It utilizes columns with smaller particle sizes (<2 µm), which allows for higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC.

A validated stability-indicating UHPLC method has been successfully developed for the simultaneous analysis of Saxagliptin and Metformin in fixed-dose combinations biointerfaceresearch.com. Such methods are designed to separate the active pharmaceutical ingredients from their degradation products effectively biointerfaceresearch.com. In one such method, a solvent system of acetonitrile and potassium dihydrogen orthophosphate buffer was used, achieving a total analysis time of under 4 minutes biointerfaceresearch.com. The retention time for Saxagliptin was recorded at approximately 2.687 minutes biointerfaceresearch.com. The method was validated for accuracy, precision, sensitivity, robustness, and specificity, demonstrating its capability to analyze Saxagliptin without interference from its degradation products biointerfaceresearch.com. This high-throughput capability makes UPLC particularly suitable for quality control applications in pharmaceutical manufacturing.

Table 2: UHPLC Method Parameters for Saxagliptin Analysis
ParameterValue/Condition
Mobile PhaseAcetonitrile: Potassium dihydrogen orthophosphate buffer (15:85 % v/v, pH 4.5) biointerfaceresearch.com
Analysis Time< 4 minutes biointerfaceresearch.com
Saxagliptin Retention Time2.687 ± 0.022 min biointerfaceresearch.com
Linearity Range (Saxagliptin)10 – 60 μg/mL biointerfaceresearch.com
ValidationValidated for accuracy, precision, sensitivity, robustness, ruggedness, selectivity, and specificity biointerfaceresearch.com

The presence of multiple chiral centers in the Saxagliptin molecule means that several stereoisomers can exist, such as (2'R,2S,cis)-Saxagliptin, (2R,2'R,Cis)-Deoxy-saxagliptin, and (2R,2'R,Trans)-Deoxy-saxagliptin aquigenbio.comsynzeal.com. Since different stereoisomers can have different pharmacological and toxicological profiles, their separation and quantification are of utmost importance. Chiral chromatography is the definitive technique for resolving enantiomers and diastereomers.

This separation is typically achieved using a chiral stationary phase (CSP) in HPLC or a chiral selector as an additive to the mobile phase or background electrolyte in Capillary Electrophoresis (CE) wvu.edu. Chiral recognition by CSPs is often based on the formation of transient diastereomeric complexes between the chiral selector and the analyte enantiomers, a principle explained by the three-point interaction model wvu.edu. Cyclodextrins (CDs) and their derivatives are widely used chiral selectors that separate enantiomers based on inclusion into the hydrophobic CD cavity and interactions with the hydroxyl groups on the rim wvu.edu. The development of a chiral separation method for Saxagliptin impurities would involve screening various CSPs and optimizing mobile phase conditions to achieve baseline resolution for all stereoisomers, including this compound.

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

While chromatographic techniques excel at separating compounds, Mass Spectrometry (MS) is an indispensable tool for their identification and structural elucidation. When coupled with a separation technique like HPLC or UPLC, MS provides a powerful platform for the definitive confirmation and sensitive quantification of trace-level impurities.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. This capability is vital for identifying and characterizing process-related impurities and degradation products during drug development jocpr.com. In studies on Saxagliptin, HRMS has been used to characterize significant degradants, allowing for the elucidation of their possible structures jocpr.com. By providing an exact mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, a common challenge in impurity profiling. This level of certainty is essential for confirming the identity of this compound and differentiating it from other potential impurities.

Tandem Mass Spectrometry (MS/MS) adds another dimension of structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a unique structural fingerprint of the molecule. This technique is particularly useful for distinguishing between isomers, as they often yield different fragmentation patterns even if they have the same exact mass nih.gov.

In an MS/MS experiment, an ion corresponding to the mass of this compound would be isolated and then fragmented through collision-induced dissociation (CID) or other methods nih.gov. The resulting fragment ions provide detailed information about the molecule's substructures. By comparing the fragmentation pattern of the impurity to that of the parent drug, Saxagliptin, and to patterns predicted from chemical principles, analysts can confirm the impurity's structure. This method offers exceptional specificity and is invaluable for the trace analysis of impurities in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are collectively used to assemble the complete chemical structure of this compound and differentiate it from other isomers.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. For this compound, specific signals corresponding to the adamantane (B196018) cage, the azabicyclo[3.1.0]hexane moiety, and the amino-acetyl linker can be assigned. The adamantane moiety, a rigid polycyclic structure, typically shows characteristic signals in the upfield region of the spectrum. The ¹³C NMR signals for adamantane's carbons are known to be sensitive to substitution patterns.

2D NMR Techniques: To confirm the connectivity of atoms, a suite of 2D NMR experiments is employed.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), allowing for the mapping of proton-proton networks within the molecule's fragments. sdsu.eduemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. sdsu.eduyoutube.com

Through the combined interpretation of these spectra, a full and unambiguous assignment of all proton and carbon signals for this compound can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adamantane CH 1.80 - 2.20 29 - 30
Adamantane CH₂ 1.60 - 1.80 36 - 43
Amine CH (C2') ~3.50 ~60
Amide C=O - ~170
Azabicyclo[3.1.0]hexane CH 1.50 - 2.50 30 - 45
Azabicyclo[3.1.0]hexane CH₂ 0.50 - 1.50 15 - 25
Nitrile C≡N - ~120

Note: These are predicted values based on the known structure and typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

While standard NMR can confirm the constitution and cis configuration of the azabicyclo[3.1.0]hexane ring relative to the nitrile group, it cannot distinguish between enantiomers. To confirm the specific (2R,2'S) stereochemistry, chiral derivatizing agents (CDAs) are employed. wikipedia.org

A CDA is an enantiomerically pure reagent that reacts with the analyte to form a mixture of diastereomers. rsc.org These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. For this compound, the primary amine group is a suitable site for derivatization.

A common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its derivatives. wikipedia.orgnih.gov Reaction of the amine with enantiomerically pure (R)-Mosher's acid chloride would yield an (R,S) diastereomeric amide. A parallel reaction with (S)-Mosher's acid chloride would yield the (S,S) diastereomer. By comparing the ¹H NMR spectra of these two diastereomeric products, the absolute configuration of the stereocenter at the C2' position can be determined. Protons near the newly formed chiral center will exhibit different chemical shifts (Δδ = δS - δR). The sign of these Δδ values, when analyzed according to Mosher's model, allows for the unambiguous assignment of the 'S' configuration at the C2' position. illinois.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. Analysis of the spectrum can confirm the presence of the amine, amide, nitrile, and alkane moieties, providing corroborating evidence for the compound's identity.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3300 N-H Stretch Primary Amine (R-NH₂)
2950 - 2850 C-H Stretch Alkane (Adamantane, etc.)
2260 - 2220 C≡N Stretch Nitrile
1680 - 1630 C=O Stretch Amide (tertiary)
1470 - 1450 C-H Bend Alkane

Source: Predicted values based on standard FTIR correlation tables. instanano.comlibretexts.orgjournalwjbphs.com

Development of Robust Analytical Methods for Quantitative Determination

For quality control purposes, it is essential to have robust and validated analytical methods to quantify potential impurities like this compound in the saxagliptin drug substance. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique for this purpose. jocpr.comijprajournal.com

A stability-indicating RP-HPLC method is developed to separate the main compound (saxagliptin) from all its potential process-related impurities and degradation products. The method development involves optimizing several parameters:

Column: A C18 or C8 column is typically used for the separation of moderately polar compounds like saxagliptin and its analogues. bepls.comresearchgate.net

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve optimal separation. jocpr.comirjpms.com

Detection: UV detection is commonly set at a wavelength where the analyte and impurities have significant absorbance, often in the range of 210-225 nm. jocpr.comirjpms.com

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. bepls.com Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 3: Typical Validation Parameters for an RP-HPLC Method for Quantifying this compound

Parameter Typical Acceptance Criteria Representative Value
Linearity (Correlation Coefficient, R²) ≥ 0.999 0.9995
Accuracy (% Recovery) 98.0% - 102.0% 100.5%
Precision (% RSD) ≤ 2.0% < 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ~3:1 0.02 µg/mL pharmaresearchlibrary.org
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ~10:1 0.07 µg/mL pharmaresearchlibrary.org

Note: The values presented are representative based on published methods for saxagliptin and related impurities and serve as an example of expected performance. researchgate.netpharmaresearchlibrary.orgresearchgate.netbiointerfaceresearch.com

This validated method ensures the reliable quantification of this compound at trace levels, which is critical for controlling the purity and quality of the saxagliptin active pharmaceutical ingredient.

Implications in Pharmaceutical Development and Impurity Management

Significance of (2R,2'S,cis)-Deoxy-saxagliptin as a Defined Impurity Standard

This compound is a known impurity of Saxagliptin (B632), a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). pharmaffiliates.comtheclinivex.com As such, it serves as a crucial reference standard in the pharmaceutical industry. The availability of a well-characterized standard of this compound is essential for several key activities in pharmaceutical development and quality control. aquigenbio.com

These activities include:

Analytical Method Development: The reference standard is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying this specific impurity in the drug substance and final drug product. aquigenbio.comderpharmachemica.com

Method Validation: Regulatory guidelines require the validation of analytical methods to ensure they are accurate, precise, and reliable. The this compound standard is used to assess the performance of these methods. aquigenbio.com

Quality Control (QC): During the commercial production of Saxagliptin, the reference standard is used in routine QC testing to ensure that the levels of this impurity remain within the acceptable limits set by regulatory authorities. aquigenbio.com

Abbreviated New Drug Application (ANDA) Filing: For generic drug manufacturers, the use of defined impurity standards like this compound is a critical component of their ANDA submissions to demonstrate the quality and purity of their product. aquigenbio.com

The stereochemical configuration of Saxagliptin is critical for its potent inhibition of the DPP-IV enzyme. nih.gov Therefore, the presence of stereoisomers like this compound can potentially impact the drug's efficacy. Using this compound as a defined impurity standard allows for the precise monitoring and control of its levels, ensuring the stereochemical purity of the final drug product. nih.goveuropa.eu

Strategies for Impurity Control in Saxagliptin Manufacturing

The control of impurities is a fundamental aspect of modern pharmaceutical manufacturing, guided by the principles of Quality by Design (QbD). The goal is to build quality into the product by understanding and controlling the manufacturing process. For Saxagliptin, this involves strategies to minimize the formation of this compound and other related substances.

Process Optimization for Minimizing Deoxy-saxagliptin Formation

The formation of impurities in a drug substance is often linked to the synthetic route and the reaction conditions employed. The synthesis of Saxagliptin involves multiple chemical transformation steps. europa.eu Process optimization focuses on identifying the critical process parameters (CPPs) that influence the formation of this compound and then establishing control strategies to minimize its generation. europa.eueuropa.eu

A key challenge in the synthesis of Saxagliptin is the thermodynamically favorable conversion of the free amine to a six-membered cyclic amidine impurity. researchgate.net While this is a different impurity, the underlying principle of controlling reaction conditions to disfavor side reactions is the same.

Key process optimization strategies may include:

Control of Starting Materials: The stereochemical purity of the starting materials is paramount, as all stereocenters in Saxagliptin originate from them. europa.eu

Reaction Conditions: Parameters such as temperature, pH, reaction time, and the choice of solvents and reagents can significantly impact the impurity profile. mdpi.comresearchgate.net For example, in the final steps of Saxagliptin synthesis, careful control of pH is crucial to prevent the formation of certain degradation products. researchgate.net

Purification Techniques: Developing robust purification methods, such as crystallization or chromatography, is essential to remove any formed impurities to meet the stringent specifications.

A study on the degradation pathways of Saxagliptin in a solid dosage form highlighted the influence of formulation components, like polyethylene (B3416737) glycols (PEGs), on the impurity profile. The degradation of PEGs can alter the micro-environmental pH, which in turn affects the formation of Saxagliptin degradation products. mdpi.comresearchgate.net This underscores the importance of considering not only the synthesis but also the formulation development in controlling impurities.

Development of In-Process Control (IPC) Methods

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final products will conform to their specifications. The development of sensitive and specific IPC methods is crucial for controlling impurities like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of related substances in Saxagliptin. derpharmachemica.comdaicelpharmastandards.com A validated stability-indicating RP-HPLC method can be used as an IPC to monitor the formation of this compound at critical stages of the manufacturing process. derpharmachemica.com This allows for real-time monitoring and control, preventing the propagation of the impurity to the final drug substance.

Role in Pharmaceutical Quality Control and Quality Assurance

The role of this compound extends beyond process development into the routine quality control (QC) and quality assurance (QA) of Saxagliptin. As a defined impurity, it is included in the drug substance and drug product specifications with a defined acceptance criterion. europa.eu

Key QC/QA activities involving this impurity include:

Release Testing: Each batch of Saxagliptin drug substance and the final drug product is tested for the presence of this compound to ensure it meets the established specifications before being released for commercial distribution.

Stability Studies: The impurity standard is used to monitor the levels of this compound in stability studies conducted under various conditions (e.g., temperature, humidity) to establish the shelf-life of the drug product. derpharmachemica.commdpi.com

Impurity Profiling: Comprehensive impurity profiling is conducted to identify and characterize all potential impurities. This compound is a key component of this profile. jocpr.com

The availability of a high-quality reference standard for this compound, with comprehensive characterization data, is essential for these QC and QA functions to comply with regulatory guidelines. aquigenbio.com

Stereochemical Purity Assessment and Enantiomeric Excess Determination

Saxagliptin possesses four chiral centers, making it a stereochemically complex molecule. europa.eutga.gov.au The specific stereoisomer, (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is the active pharmaceutical ingredient. europa.eu The presence of other stereoisomers, such as this compound, constitutes a stereochemical impurity.

The biological activity of chiral drugs is often highly dependent on their stereochemistry. veeprho.com One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects. veeprho.com Therefore, ensuring the stereochemical purity of Saxagliptin is of utmost importance.

Analytical techniques for stereochemical purity assessment include:

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is a powerful technique for separating and quantifying enantiomers and diastereomers. veeprho.com A validated chiral HPLC method can be used to determine the enantiomeric excess (e.e.) of Saxagliptin and to quantify stereoisomeric impurities like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine the enantiomeric composition of a sample, often with the aid of chiral solvating or derivatizing agents. veeprho.com

X-ray Crystallography: Single-crystal X-ray analysis can provide unambiguous confirmation of the absolute stereochemistry of a molecule. europa.euveeprho.com

The development of analytical methods to determine the enantiomeric excess is crucial, and while often relying on pure enantiomer standards, methods are being explored for determination without them. uma.es The control of stereochemical purity is maintained throughout the manufacturing process and during storage. europa.eueuropa.eu

Research Perspectives and Future Directions in Deoxy Saxagliptin Studies

Exploration of Novel and Stereoselective Synthetic Routes to (2R,2'S,cis)-Deoxy-saxagliptin

The synthesis of this compound, while not as extensively documented as its parent compound, presents unique stereochemical challenges. The chemical name for this isomer is (1R,3R,5R)-2-((S)-2-((3S,5S,7S)-Adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile. synzeal.com Future research is likely to focus on developing novel and highly stereoselective synthetic methodologies to produce this specific isomer with high purity.

Current synthetic strategies for saxagliptin (B632) and its analogues often involve the coupling of key intermediates, such as N-Boc-3-hydroxyadamantylglycine and methanoprolineamide. researchgate.net The challenge lies in controlling the stereochemistry at multiple chiral centers to selectively obtain the (2R,2'S,cis) configuration.

Future synthetic explorations may include:

Asymmetric Catalysis : Employing chiral catalysts to guide the formation of the desired stereoisomer, potentially reducing the need for extensive purification steps.

Enzymatic Synthesis : Utilizing engineered enzymes, such as phenylalanine dehydrogenase, for the stereospecific synthesis of chiral intermediates like (S)-3-hydroxyadamantylglycine, a key building block. researchgate.netresearchgate.netucl.ac.uk

Novel Cyclopropanation Strategies : Investigating new reagents and conditions for the cyclopropanation of dihydropyrrole intermediates to control the cis configuration of the bicyclo[3.1.0]hexane core. researchgate.net

The development of efficient and stereoselective routes is critical not only for obtaining pure this compound for research purposes but also for understanding its formation as a potential impurity during the manufacturing of saxagliptin.

In-depth Mechanistic Studies of Deoxy-saxagliptin Formation during Chemical Synthesis and Degradation

Understanding the mechanisms by which this compound is formed is paramount for controlling its presence in the final drug product. This involves studying its formation during both the chemical synthesis of saxagliptin and as a degradation product.

Saxagliptin is known to undergo degradation, including intramolecular cyclization to form a cyclic amidine. researchgate.neteuropa.eunih.gov The formation of deoxy-saxagliptin isomers likely involves different degradation pathways.

Future mechanistic studies should aim to:

Identify Precursors and Intermediates : Pinpoint the specific starting materials, intermediates, and reaction conditions that lead to the formation of the this compound isomer.

Investigate Degradation Pathways : Conduct forced degradation studies under various stress conditions (e.g., pH, temperature, oxidation) to elucidate the pathways leading to deoxy-saxagliptin formation. europa.eumdpi.comnih.gov

Computational Modeling : Utilize ab initio calculations and other computational tools to model reaction mechanisms and predict the likelihood of forming different stereoisomers. mdpi.comnih.gov

A thorough understanding of these mechanisms will enable the development of manufacturing processes and storage conditions that minimize the formation of this and other related impurities.

Elucidation of Potential Biochemical Interactions and Enzyme Affinity of Deoxy-saxagliptin Isomers (In Vitro/Pre-clinical)

While this compound is primarily considered an impurity, its structural similarity to saxagliptin warrants an investigation into its potential biochemical interactions, particularly with the DPP-4 enzyme. ontosight.aidaicelpharmastandards.com

Investigation of Enzyme Binding Profiles (e.g., DPP-IV, non-clinical models)

Saxagliptin is a potent inhibitor of DPP-4, forming a reversible covalent bond with the active site serine (S630). nih.govdrugbank.comrcsb.org The nitrile group of saxagliptin is crucial for this interaction. rcsb.orgresearchgate.net An analog of saxagliptin lacking the nitrile group showed unchanged binding properties to mutant DPP-IV proteins, highlighting the importance of this functional group. rcsb.orgresearchgate.net

Future research should focus on determining the binding affinity of this compound to DPP-4. Key research questions include:

Does the deoxy nature of the molecule affect its ability to bind to the DPP-4 active site?

How does the specific stereochemistry of the (2R,2'S,cis) isomer influence its binding affinity compared to saxagliptin and other deoxy-saxagliptin isomers?

Could this isomer interact with other dipeptidyl peptidases, such as DPP-8 and DPP-9? frontiersin.org

These studies will likely employ techniques such as X-ray crystallography and isothermal titration calorimetry (ITC) to characterize the binding interactions at a molecular level. nih.govrcsb.org

Evaluation of Metabolic Fate in Non-human Biological Systems

The metabolism of saxagliptin is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5), leading to the formation of its major active metabolite, 5-hydroxy saxagliptin. drugbank.comnih.gov Studies in non-human species like rats, dogs, and monkeys have shown similar metabolic pathways. europa.euinnovareacademics.in

Future investigations into the metabolic fate of this compound in non-human biological systems are necessary. These studies would involve:

In vitro metabolism studies : Using liver microsomes and hepatocytes from various species to identify the metabolites of this compound. europa.eu

In vivo pharmacokinetic studies : Administering the compound to animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Understanding the metabolic stability and potential metabolites of this compound will provide a more complete picture of its biological disposition.

Development of Reference Standards and Certified Reference Materials for Impurity Analysis

The accurate detection and quantification of this compound as an impurity in saxagliptin drug substance and product are essential for quality control. synzeal.com This requires the availability of well-characterized reference standards.

Several pharmaceutical reference standard suppliers offer various saxagliptin impurities, including deoxy-saxagliptin isomers. synzeal.compharmaffiliates.comdaicelpharmastandards.comsynthinkchemicals.com These standards are crucial for:

Analytical Method Development and Validation : Establishing and validating analytical methods, such as high-performance liquid chromatography (HPLC), for the routine monitoring of impurities. synzeal.comaquigenbio.com

Quality Control : Ensuring that the levels of this compound and other impurities in saxagliptin products are within acceptable limits. aquigenbio.comaquigenbio.com

Regulatory Filings : Providing the necessary data for Abbreviated New Drug Applications (ANDAs) and other regulatory submissions. synzeal.comsynzeal.comaquigenbio.com

Future efforts will focus on the development of certified reference materials (CRMs) for this compound. CRMs provide the highest level of accuracy and traceability, ensuring consistency in analytical measurements across different laboratories and manufacturing sites. The development of these standards involves comprehensive characterization using techniques like NMR, mass spectrometry, and HPLC to confirm structure and purity. synzeal.comdaicelpharmastandards.com

Q & A

Q. How should researchers manage large-scale omics datasets (e.g., proteomics, metabolomics) linked to this compound exposure?

  • Methodological Answer : Use bioinformatics pipelines (e.g., MaxQuant for proteomics, XCMS for metabolomics) for raw data processing. Apply false discovery rate (FDR) correction to minimize Type I errors. Deposit data in public repositories (e.g., PRIDE, MetaboLights) for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.